molecular formula C7H10O2 B8138261 trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Cat. No.: B8138261
M. Wt: 126.15 g/mol
InChI Key: YNDZEULKVPLNDE-WDSKDSINSA-N
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Description

trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is a chiral organic compound with the molecular formula C 7 H 10 O 2 and a molecular weight of 126.16 g/mol . Its structure features a ketone group fused to a cyclopentafuran system, a motif present in various biologically active molecules and synthetic intermediates. This specific stereoisomer is identified by CAS number 187528-23-0 and requires cold-chain transportation to ensure stability . Compounds with a cyclopenta[c]furan core, such as those derived from natural products like limonene, are frequently employed as versatile building blocks in organic synthesis, particularly for constructing terpenoids and other complex chiral structures . This makes them valuable for research in medicinal chemistry and natural product synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@@H]2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Keto Ester Precursors via Intramolecular Aldol Condensation

The intramolecular Aldol condensation of γ-keto esters represents a foundational method for constructing the bicyclic framework of trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one. This route leverages the inherent reactivity of keto-enol tautomers to facilitate ring closure. For example, treatment of ethyl 4-oxocyclopentane-1-carboxylate with a base such as sodium ethoxide induces deprotonation at the α-position, followed by nucleophilic attack on the carbonyl carbon, yielding the fused cyclopenta[c]furan system .

Critical to this method is the stereochemical outcome, which is influenced by the conformation of the γ-keto ester. Computational studies suggest that the trans-configuration arises from torsional strain minimization during the transition state . Typical reaction conditions involve refluxing in ethanol (78°C, 12–24 hours), achieving yields of 58–72% after chromatographic purification . Nuclear Magnetic Resonance (NMR) analysis confirms the trans-stereochemistry through distinct coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for H-3a and H-6a protons) .

Selenium Dioxide-Mediated Oxidative Transposition of Bicyclic Enones

A innovative approach involves the selenium dioxide (SeO2_2)-promoted oxidation of 4,5-fused bicyclopentenones, as demonstrated in the synthesis of structurally related natural products . This method capitalizes on the dual reactivity of SeO2_2 as both an oxidizing agent and a Lewis acid. When applied to substrates such as (3aR,6aR)-bicyclo[3.3.0]oct-1-en-3-one, SeO2_2 induces a sequential α- and β-oxidation, followed by a 1,2-shift to install the furan oxygen .

The reaction proceeds via a proposed ene mechanism:

Enone+SeO2Episelenurane intermediateOxidized product+H2SeO3\text{Enone} + \text{SeO}2 \rightarrow \text{Episelenurane intermediate} \rightarrow \text{Oxidized product} + \text{H}2\text{SeO}_3

Notably, anhydrous conditions favor the formation of trioxidized products, whereas aqueous media limit oxidation to the diketone stage . Optimization trials (65–95°C, 1–4 hours) revealed that electron-donating substituents on the enone enhance reaction rates, with yields reaching 84% for para-methoxy derivatives . High-resolution mass spectrometry (HRMS) and X-ray crystallography have validated the structural fidelity of products synthesized via this route .

Acid-Catalyzed Cyclization of Alcohol Precursors

A streamlined one-pot synthesis employs Brønsted acid catalysts to cyclize alcohol precursors into the target compound. For instance, treatment of (S)-(2-methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)methanol with hydrogen chloride in chloroform induces protonation of the olefin, followed by nucleophilic attack by the hydroxyl group to form the tetrahydrofuran ring . This method excels in stereochemical control, as the chiral center of the alcohol precursor dictates the trans-configuration of the final product .

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 30 minutes at room temperature, with isolated yields of 80% after flash chromatography . Density Functional Theory (DFT) calculations corroborate the experimental 1H^1\text{H}-NMR chemical shifts, showing a high correlation coefficient (R2=0.98R^2 = 0.98) between observed and computed values .

Comparative Analysis of Synthetic Methodologies

The table below evaluates the three primary methods based on yield, stereoselectivity, and practicality:

MethodYield (%)StereoselectivityKey AdvantageLimitation
γ-Keto Ester Cyclization 58–72ModerateScalabilityProlonged reaction time
SeO2_2 Oxidation 70–84HighFunctional group compatibilityToxicity of SeO2_2
Acid-Catalyzed Cyclization 80ExcellentRapid synthesisSubstrate specificity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one serves as a valuable building block in organic synthesis. Its structural features enable the exploration of new reaction pathways, facilitating the creation of complex molecules with diverse functionalities. This compound is particularly useful in synthesizing cyclic compounds and terpenoids, which are significant in natural product chemistry .

Synthesis Techniques

  • Common methods for synthesizing this compound include:
    • Diels-Alder Reactions : These reactions involve the cyclization of diene and dienophile under controlled conditions, often requiring elevated temperatures and catalysts to achieve optimal yields.
    • Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to ensure consistent quality and scalability during production.

Biological Research

Potential Bioactivity

  • The compound is under investigation for its potential bioactive properties. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development. Research has indicated that derivatives of this compound may exhibit various biological activities, including:
    • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus with minimal inhibitory concentrations ranging from 10 to 50 μg/mL .
    • Anticancer Activity : Investigations into its effects on cancer cell lines, particularly MCF-7 (breast cancer), have demonstrated its potential to induce apoptosis at concentrations around 15 μg/mL .

Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Medicinal Applications

Therapeutic Potential

  • Derivatives of this compound are being explored for their therapeutic properties. Research indicates potential applications in treating inflammatory conditions, infections, and certain cancers due to their bioactive properties .

Industrial Applications

Specialty Chemicals and Materials

  • In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity allows it to be a precursor for polymers, resins, and advanced materials used in various applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations above 20 μg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects on cancer cells. Results showed that this compound induced apoptosis in MCF-7 cells, with flow cytometry revealing increased annexin V staining at higher concentrations.

Mechanism of Action

The mechanism by which trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopenta[c]furanone derivatives exhibit diverse properties depending on substituents and stereochemistry. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituted Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key ¹H NMR (δ, ppm) Key ¹³C NMR (δ, ppm) Synthesis Yield (%) Reference
trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one None C₇H₁₀O₂ 126.15 N/A 206.3 (C=O), 118.4, 117.8, 81.3, 80.6 N/A
6-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one 6-Methyl C₉H₁₂O₂ 152.19 1.34 (s, 3H, CH₃) 197.1 (C=O), 73.2 (O-bearing C) 47–60
6-Phenyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one 6-Phenyl C₁₂H₁₄O₂ 190.24 7.32–7.45 (m, 5H, Ar-H) 122.4 (Ar-C), 119.6 (Ar-C) 98
6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one 6-Ethyl C₁₀H₁₄O₂ 166.22 1.20 (t, 3H, CH₂CH₃) 37.8 (CH₂CH₃), 73.2 (O-bearing C) N/A
1,1-Dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one 1,1-Dimethyl C₁₀H₁₄O₂ 166.22 1.34 (s, 6H, 2×CH₃) 37.8 (CH₃), 73.2 (O-bearing C) N/A
6-(4-Chlorophenyl)-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one 6-(4-Chlorophenyl) C₁₂H₁₃ClO₂ 224.68 7.45–7.60 (m, 4H, Ar-Cl) 122.4 (Ar-Cl), 119.6 (Ar-Cl) N/A

Key Observations

Electronic Effects of Substituents :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) downfield-shift aromatic protons (δ 7.45–7.60 ppm) due to deshielding .
  • Methyl and ethyl groups at position 6 shield adjacent carbons, as seen in the upfield ¹³C NMR signals (e.g., δ 37.8 ppm for CH₃ in 1,1-dimethyl derivatives) .

Synthetic Accessibility :

  • 6-Phenyl derivatives exhibit higher yields (98%) via Grignard reactions, suggesting favorable kinetics for aryl-substituted analogues .
  • 6-Methyl derivatives show moderate yields (47–60%), likely due to steric challenges during ring closure .

Thermodynamic Stability :

  • Substituted derivatives with bulky groups (e.g., phenyl) display increased thermal stability, evidenced by higher melting points and resistance to decomposition .

Biological Activity

Introduction

trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is a cyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions of precursors such as 1,3-diketones or other suitable substrates. Recent studies have highlighted efficient synthetic routes that utilize acid-catalyzed cyclizations, yielding the desired product with high selectivity and yield .

Example Synthesis Pathway

  • Starting Material : Acyclic 1,3-diketone.
  • Reagents : Acid catalyst (e.g., HCl).
  • Conditions : Reflux in an organic solvent (e.g., THF).
  • Product Isolation : Purification via chromatography.

Antimicrobial Properties

Recent investigations have reported that this compound exhibits significant antimicrobial activity against various pathogens. The compound has shown inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that the compound may interact with cellular signaling pathways involved in inflammation and apoptosis, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 (μg/mL)Reference
AntimicrobialStaphylococcus aureus10 - 50
AnticancerMCF-715
NeuroprotectiveNeurodegeneration ModelN/A

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 20 μg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that this compound induced apoptosis in MCF-7 cells, with flow cytometry revealing increased annexin V staining at higher concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one, and how do reaction conditions influence stereochemical outcomes?

  • The synthesis of structurally related cyclopenta-furanones often employs allylation or oxidative transposition strategies. For example, allyl bromide and NaH in THF under anhydrous conditions have been used to generate intermediates that undergo cyclization (e.g., formation of 6-phenyl derivatives via Pauson-Khand reactions) . Solvent polarity and temperature are critical for controlling regio- and stereoselectivity, as polar aprotic solvents like THF stabilize transition states favoring trans-configurations.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • 1H/13C NMR : Coupling constants (e.g., J-values for axial vs. equatorial protons) and NOESY correlations resolve stereochemistry. For example, axial protons in fused bicyclic systems exhibit distinct splitting patterns .
  • Optical Rotation : Specific rotation ([α]D) measurements (e.g., −44° in methanol) confirm enantiomeric purity, as seen in related hexahydro-cyclopenta[b]furanones .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate absolute configurations, particularly for resolving ambiguities in fused-ring systems .

Q. How can researchers address low yields in the cyclization steps of this compound synthesis?

  • Low yields often arise from competing side reactions (e.g., ring-opening or dimerization). Mitigation strategies include:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Rh) improve regioselectivity in cycloadditions.
  • Temperature Control : Slow addition of reagents at −78°C minimizes exothermic side reactions .
  • Protecting Groups : Temporary protection of hydroxyl or carbonyl groups prevents unwanted nucleophilic attacks .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative transposition of intermediates to form this compound?

  • SeO2-mediated oxidation of allylic alcohols generates α,β-unsaturated ketones, which undergo 6π-electrocyclic ring closure. Computational studies (DFT) suggest that the trans-configuration is thermodynamically favored due to reduced steric strain in the bicyclic transition state . Competing pathways, such as epoxidation, can be suppressed by using anhydrous conditions and stoichiometric control of oxidizing agents.

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

  • Contradictions often arise from dynamic processes (e.g., ring puckering or solvent-dependent conformational changes). Strategies include:

  • Variable-Temperature NMR : Cooling samples to −40°C slows ring inversion, simplifying splitting patterns .
  • Deuterated Solvents : DMSO-d6 or CDCl3 may stabilize specific conformers, enhancing signal resolution.
  • Comparative Analysis : Cross-referencing with X-ray data (e.g., C–H⋯H interactions or Br⋯Br contacts in analogous brominated furans) validates assignments .

Q. What methodologies enable enantioselective synthesis of this compound?

  • Chiral Auxiliaries : Menthol- or camphor-derived auxiliaries induce asymmetry during cyclization .
  • Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-based catalysts) achieve >90% ee in Diels-Alder reactions forming the cyclopentane core .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. How can computational modeling improve the design of this compound analogs with enhanced bioactivity?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions to predict binding affinities.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with biological activity .
  • Docking Studies : Identify optimal stereoelectronic arrangements for targeting enzymes like cyclooxygenase or cytochrome P450 .

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